N-allyl-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide
Overview
Description
N-allyl-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide is a useful research compound. Its molecular formula is C16H15N3O5S and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.07324176 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Enzyme Inhibition
- N-allyl-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide has been utilized in the synthesis of novel acridine and bis-acridine sulfonamide compounds. These compounds showed significant inhibitory activity against the metalloenzyme carbonic anhydrase (CA), particularly targeting cytosolic isoforms hCA I, II, and VII. This demonstrates its potential in the development of enzyme inhibitors (Ulus et al., 2013).
Chemical Synthesis
- This compound has been involved in mild nucleophilic substitution reactions, contributing to the construction of C–N bonds. It has been used in the amidation of various alcohols with sulfonamides, showcasing its versatility in organic synthesis (Wang et al., 2008).
Polymer Synthesis
- It plays a crucial role in the synthesis of novel thermally stable polyimides, incorporating sulfone, ether, and amide structures. This highlights its significance in the development of new materials with potential applications in various industries (Mehdipour‐Ataei et al., 2004).
Molecular Docking and Spectroscopic Investigation
- The molecule has been subject to detailed molecular structure analysis and molecular docking. Vibrational spectroscopic investigation using density functional theory (DFT) has been conducted, revealing its bioactive nature, including antifungal and antiviral properties (FazilathBasha et al., 2021).
Catalysis
- It has been used in Fe(II)-catalyzed imidation of allyl sulfides, indicating its role in catalytic processes and potential application in organic synthesis (Bach & Korber, 2000).
Properties
IUPAC Name |
2-[(4-nitrophenyl)sulfonylamino]-N-prop-2-enylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-2-11-17-16(20)14-5-3-4-6-15(14)18-25(23,24)13-9-7-12(8-10-13)19(21)22/h2-10,18H,1,11H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPLZNGKMGMBMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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